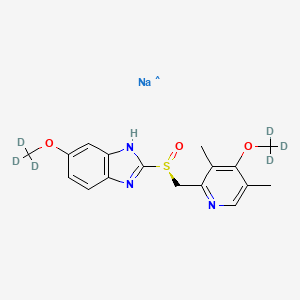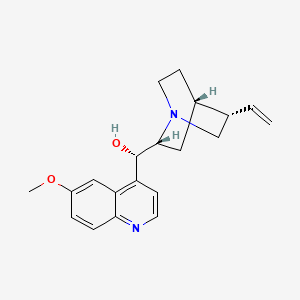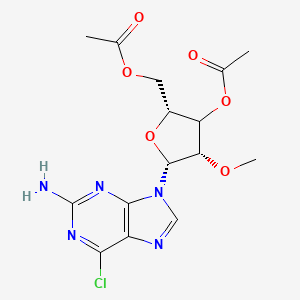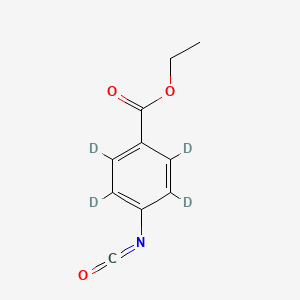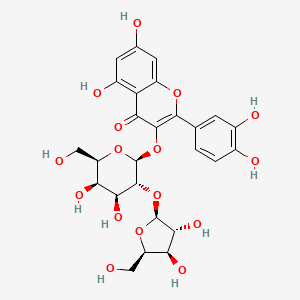
Antioxidant agent-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antioxidant Agent-10 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules produced by the body in response to environmental and other pressures. This compound is utilized in various fields, including food preservation, pharmaceuticals, and cosmetics, due to its ability to neutralize free radicals and reduce oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-10 typically involves a multi-step chemical process The initial step often includes the formation of a core structure through a series of condensation reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Antioxidant Agent-10 undergoes various chemical reactions, including:
Oxidation: It can react with reactive oxygen species, neutralizing them and preventing cellular damage.
Reduction: It can donate electrons to free radicals, stabilizing them and preventing further reactions.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, enhancing its antioxidant capacity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, superoxide radicals.
Reduction: Reducing agents like ascorbic acid.
Substitution: Halogenating agents, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include stabilized free radicals, reduced oxidative species, and substituted antioxidant compounds that retain or enhance the original antioxidant properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant Agent-10 has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various assays to measure oxidative stress and antioxidant capacity.
Biology: Studied for its role in protecting cells from oxidative damage, which is linked to aging and various diseases.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in food preservation to extend shelf life, in cosmetics to protect skin from oxidative damage, and in pharmaceuticals to stabilize formulations
Wirkmechanismus
The mechanism by which Antioxidant Agent-10 exerts its effects involves several pathways:
Free Radical Scavenging: It donates electrons to free radicals, neutralizing them and preventing cellular damage.
Enzyme Modulation: It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase.
Signal Transduction: It modulates signaling pathways such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins
Vergleich Mit ähnlichen Verbindungen
Vitamin C (Ascorbic Acid): A well-known antioxidant that also donates electrons to neutralize free radicals.
Vitamin E (Tocopherol): Protects cell membranes from oxidative damage.
Polyphenols: Found in plants, these compounds have both antioxidant and pro-oxidant properties depending on the context
Uniqueness: Antioxidant Agent-10 is unique due to its specific molecular structure that allows it to participate in multiple types of antioxidant reactions. Its ability to modulate enzyme activity and signaling pathways also sets it apart from other antioxidants, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C26H28O16 |
|---|---|
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-14-17(33)20(36)24(42-25-21(37)18(34)15(7-28)39-25)26(40-14)41-23-19(35)16-12(32)4-9(29)5-13(16)38-22(23)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-21,24-34,36-37H,6-7H2/t14-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |
InChI-Schlüssel |
GPNPEZQRRZCPJF-JLSVGCCNSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H](O5)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


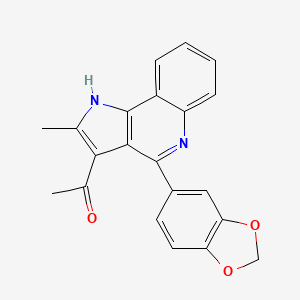
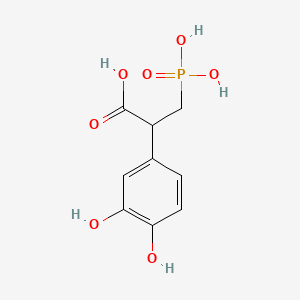
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
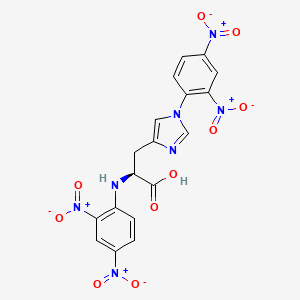
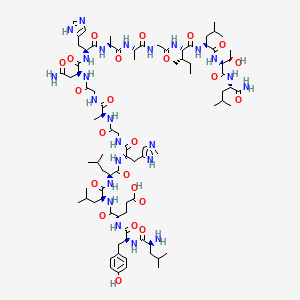

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

